2-(3-Methoxypropoxy)benzaldehyde

Descripción general

Descripción

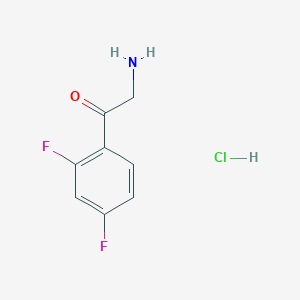

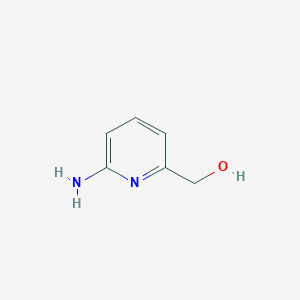

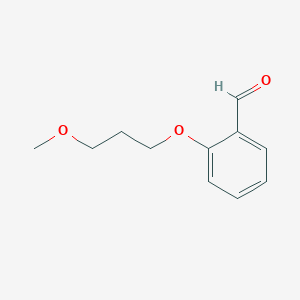

“2-(3-Methoxypropoxy)benzaldehyde” is a chemical compound with the molecular formula C11H14O3 and a molecular weight of 194.23 . It is used in various chemical reactions and has a storage temperature requirement of being refrigerated .

Molecular Structure Analysis

The InChI code for “2-(3-Methoxypropoxy)benzaldehyde” is 1S/C11H14O3/c1-13-7-4-8-14-11-6-3-2-5-10(11)9-12/h2-3,5-6,9H,4,7-8H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

“2-(3-Methoxypropoxy)benzaldehyde” is a colorless liquid with a strong, sweet, and slightly floral smell. It has a boiling point of 106°C.Aplicaciones Científicas De Investigación

Enzyme Catalysis in Asymmetric Synthesis

Research by Kühl et al. (2007) developed a process for enzyme-catalyzed asymmetric C–C-bond formation using benzaldehyde lyase. This process is significant for the synthesis of enantiomerically pure compounds, demonstrating the utility of enzymes in organic synthesis for creating complex molecules with high enantioselectivity Kühl et al., 2007.

Crystallography and Molecular Interactions

The crystal structure of 2-methoxy-benzaldehyde was studied by Ribeiro-Claro et al. (2002), revealing insights into intra- and intermolecular interactions, such as C–H···O hydrogen bonding. This type of analysis is crucial for understanding the physical properties of materials and the mechanisms of molecular recognition Ribeiro-Claro et al., 2002.

Spectroscopic Studies and Structural Analysis

Özay et al. (2013) synthesized and characterized a compound through various spectroscopic techniques and X-ray analysis. The structural elucidation of such compounds helps in the understanding of their chemical behavior and potential applications Özay et al., 2013.

Synthesis and Applications in Green Chemistry

Verdía et al. (2017) reported an undergraduate project focused on the synthesis of 3-(methoxycarbonyl)coumarin using an ionic liquid as a recyclable catalyst. This work highlights the application of green chemistry principles in synthesis, emphasizing the importance of environmentally benign solvents and catalysts Verdía et al., 2017.

Second Harmonic Generation (SHG) Applications

Singh et al. (2001) explored the growth of vanillin crystals for SHG applications in the ultra-violet and near-infrared wavelength regions. The study of organic materials for nonlinear optical applications is a vital area of research for developing new optical devices Singh et al., 2001.

Safety And Hazards

Propiedades

IUPAC Name |

2-(3-methoxypropoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-13-7-4-8-14-11-6-3-2-5-10(11)9-12/h2-3,5-6,9H,4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNJHBPLCUDFAQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCOC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methoxypropoxy)benzaldehyde | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.